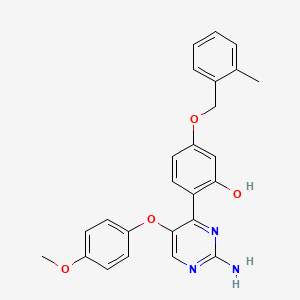

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol

CAS No.: 879767-02-9

Cat. No.: VC5274451

Molecular Formula: C25H23N3O4

Molecular Weight: 429.476

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 879767-02-9 |

|---|---|

| Molecular Formula | C25H23N3O4 |

| Molecular Weight | 429.476 |

| IUPAC Name | 2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylphenyl)methoxy]phenol |

| Standard InChI | InChI=1S/C25H23N3O4/c1-16-5-3-4-6-17(16)15-31-20-11-12-21(22(29)13-20)24-23(14-27-25(26)28-24)32-19-9-7-18(30-2)8-10-19/h3-14,29H,15H2,1-2H3,(H2,26,27,28) |

| Standard InChI Key | HQQTZUXFDOUEBA-UHFFFAOYSA-N |

| SMILES | CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3OC4=CC=C(C=C4)OC)N)O |

Introduction

2-(2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylbenzyl)oxy)phenol is a complex organic molecule with the molecular formula and a molecular weight of 413.5 g/mol. It is a pyrimidine-based compound, structurally characterized by a pyrimidinyl core substituted with amino, methoxyphenoxy, and benzyl ether groups. This compound has potential applications in medicinal chemistry due to its structural features, which are often associated with biological activity.

Chemical Identifiers

| Property | Value |

|---|---|

| IUPAC Name | 2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-methylbenzyl)oxy]phenol |

| SMILES Notation | CC1=CC=CC=C1COC2=CC(=C(C=C2)C3=NC(=NC=C3C4=CC=C(C=C4)OC)N)O |

| InChI Key | MSFGCPHGDLBNRW-UHFFFAOYSA-N |

| PubChem CID | 4219201 |

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions starting from pyrimidine derivatives and employing nucleophilic substitution or etherification reactions to introduce the methoxyphenoxy and benzyl ether groups. Detailed synthetic pathways are not explicitly available in the provided sources but are likely based on established methodologies for functionalized pyrimidines.

Medicinal Chemistry

The structural framework of this compound suggests possible applications in drug discovery:

-

Pyrimidine Derivatives: Known for their roles in anticancer, antiviral, and anti-inflammatory drugs.

-

Phenolic Groups: Often associated with antioxidant properties.

-

Amino Substitution: Enhances hydrogen bonding potential, which may improve receptor binding affinity.

Biological Activity

While specific biological activities for this compound are not detailed in the sources, similar pyrimidine derivatives have been studied as inhibitors of enzymes such as kinases (e.g., VEGFR-2), making this compound a candidate for further pharmacological evaluation.

Molecular Docking Studies

Given the structural features of this compound, molecular docking studies could be employed to predict its interaction with biological targets such as:

-

Kinases involved in cancer progression.

-

Enzymes implicated in inflammatory pathways.

Docking studies would provide insights into binding affinities and interaction mechanisms.

Spectroscopic Data

Spectroscopic techniques such as NMR and IR would confirm:

-

Functional groups (e.g., phenolic OH stretch in IR).

-

Substituent positions (via -NMR and -NMR).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume